molecular formula C13H17F3O3SSi B6316524 6-(Trimethylsilyl)indan-5-yl triflate CAS No. 458567-00-5

6-(Trimethylsilyl)indan-5-yl triflate

Cat. No.: B6316524
CAS No.: 458567-00-5
M. Wt: 338.42 g/mol
InChI Key: HEFSLQZMNZRTJQ-UHFFFAOYSA-N
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Scientific Research Applications

6-(Trimethylsilyl)indan-5-yl triflate has numerous applications in scientific research, including:

Preparation Methods

The synthesis of 6-(Trimethylsilyl)indan-5-yl triflate typically involves the reaction of indan derivatives with trimethylsilyl triflate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is cooled to low temperatures, often around 0°C, to control the reaction rate and improve yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

6-(Trimethylsilyl)indan-5-yl triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)indan-5-yl triflate involves its ability to act as a strong electrophile, facilitating various chemical reactions. The triflate group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

6-(Trimethylsilyl)indan-5-yl triflate can be compared with other similar compounds, such as:

    Trimethylsilyl trifluoromethanesulfonate: Another silyl triflate compound with similar reactivity but different applications.

    Trimethylsilyl chloride: A commonly used silylating agent with different reactivity and applications.

    Trimethylsilyl cyanide: A silylating agent used in different types of chemical reactions.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it suitable for a wide range of applications .

Properties

IUPAC Name

(6-trimethylsilyl-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O3SSi/c1-21(2,3)12-8-10-6-4-5-9(10)7-11(12)19-20(17,18)13(14,15)16/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFSLQZMNZRTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2CCCC2=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286876
Record name 6-(Trimethylsilyl)indan-5-yl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458567-00-5
Record name 6-(Trimethylsilyl)indan-5-yl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458567-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trimethylsilyl)indan-5-yl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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